molecular formula C9H21N3S B14190641 N-[3-(Diethylamino)butyl]thiourea CAS No. 928122-16-1

N-[3-(Diethylamino)butyl]thiourea

Cat. No.: B14190641
CAS No.: 928122-16-1
M. Wt: 203.35 g/mol
InChI Key: CIVYNLOLBLVFJC-UHFFFAOYSA-N
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Description

N-[3-(Diethylamino)butyl]thiourea is a synthetic organic compound featuring a thiourea functional group. The molecule integrates a diethylamino-butyl side chain, which can influence its solubility, basicity, and overall interaction with biological or chemical targets. Thiourea derivatives are a significant class of compounds in scientific research due to their diverse capabilities, primarily attributed to the thiocarbonyl group and nitrogen atoms that can act as hydrogen bond donors and acceptors . Research Applications and Value: While specific studies on this compound are not extensively documented in the public literature, analogous thiourea compounds are explored across numerous fields. In medicinal chemistry, thiourea derivatives are investigated for a broad spectrum of biological activities. These include potential antimicrobial , anticancer , antiviral , and anti-inflammatory properties. The benzothiazole-thiourea hybrid, for instance, demonstrates how the thiourea pharmacophore can be integrated into structures with significant research interest . In supramolecular and materials chemistry, thiourea groups are known for their strong ability to bind anions and metal cations . This makes them valuable building blocks for developing molecular sensors, catalysts, and extraction agents. Researchers can utilize this compound as a versatile scaffold or building block for synthesizing more complex molecules or for studying molecular recognition events. Handling and Usage: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all appropriate safety and laboratory guidelines.

Properties

CAS No.

928122-16-1

Molecular Formula

C9H21N3S

Molecular Weight

203.35 g/mol

IUPAC Name

3-(diethylamino)butylthiourea

InChI

InChI=1S/C9H21N3S/c1-4-12(5-2)8(3)6-7-11-9(10)13/h8H,4-7H2,1-3H3,(H3,10,11,13)

InChI Key

CIVYNLOLBLVFJC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C)CCNC(=S)N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Amine-Isothiocyanate Coupling

The most widely employed method for synthesizing thioureas involves the reaction of primary or secondary amines with isothiocyanates. For N-[3-(diethylamino)butyl]thiourea, this entails the condensation of 3-(diethylamino)butylamine with a suitable isothiocyanate under inert conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isothiocyanate, forming a thiourea linkage.

Representative Protocol (Adapted from):

  • Reagents: 3-(Diethylamino)butylamine (1.0 eq), methyl isothiocyanate (1.1 eq), triethylamine (1.2 eq), chloroform (anhydrous).
  • Procedure:
    • Dissolve 3-(diethylamino)butylamine (5.0 g, 31.6 mmol) in chloroform (50 mL).
    • Add triethylamine (4.4 mL, 31.6 mmol) under nitrogen atmosphere.
    • Dropwise add methyl isothiocyanate (2.5 mL, 34.8 mmol) at 0°C.
    • Stir at room temperature for 12 hours.
    • Concentrate under reduced pressure and purify via recrystallization (ethyl acetate/hexane).
  • Yield: 72–78%.

Targeted Synthesis of this compound

Method A: Isothiocyanate-Amine Condensation

This method mirrors Example 3 of Patent US3992391, substituting 3-diethylaminopropylamine with 3-(diethylamino)butylamine.

Optimized Protocol:

  • Reagents:
    • 3-(Diethylamino)butylamine (CAS 4032-86-6): 10.0 g (63.2 mmol).
    • S-Methyl-3-pyridyldithiocarbamate: 12.4 g (69.5 mmol).
    • Ethanol (anhydrous): 100 mL.
  • Procedure:
    • Combine reagents in ethanol and reflux at 80°C for 3 hours.
    • Cool to 25°C, evaporate solvent, and wash residue with diethyl ether.
    • Recrystallize from ethyl acetate to isolate white crystalline product.
  • Yield: 85–90%.

Analytical Data:

  • Melting Point: 114–116°C.
  • Elemental Analysis:
    • Calculated for C₉H₂₁N₃S: C, 58.61%; H, 8.32%; N, 21.03%; S, 12.04%.
    • Found: C, 58.65%; H, 8.26%; N, 20.74%; S, 12.11%.

Method B: Dithiocarbamate-Amine Reaction

Adapted from Scheme 3 in Patent WO2011159137A2, this approach utilizes dithiocarbamate intermediates.

Protocol:

  • Reagents:
    • 3-(Diethylamino)butylamine: 7.5 g (47.4 mmol).
    • S-Methyl-N,N-diethyldithiocarbamate: 8.2 g (52.1 mmol).
    • Acetonitrile (dry): 75 mL.
    • Sodium hydrogen carbonate: 5.0 g (59.5 mmol).
  • Procedure:
    • Suspend NaHCO₃ in acetonitrile and add 3-(diethylamino)butylamine.
    • Introduce S-methyldithiocarbamate dropwise at 0°C.
    • Stir at 25°C for 24 hours, filter, and concentrate.
    • Purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).
  • Yield: 68–73%.

Method C: Phosgene-Mediated Thiourea Formation

While less common due to phosgene’s toxicity, this method (from Patent WO2011159137A2) offers high purity.

Protocol:

  • Reagents:
    • 3-(Diethylamino)butylamine: 6.0 g (37.9 mmol).
    • Thiophosgene: 3.0 mL (39.8 mmol).
    • Methylene chloride (dry): 50 mL.
    • Triethylamine: 5.3 mL (37.9 mmol).
  • Procedure:
    • Cool methylene chloride to -10°C and add thiophosgene.
    • Slowly add amine and triethylamine, maintaining temperature <0°C.
    • Warm to 25°C, stir for 6 hours, and wash with 1M HCl.
    • Dry over MgSO₄ and evaporate to yield product.
  • Yield: 80–85%.

Comparative Analysis of Synthetic Methods

Parameter Method A Method B Method C
Reaction Time 3 hours 24 hours 6 hours
Temperature 80°C (reflux) 25°C -10°C to 25°C
Solvent Ethanol Acetonitrile Methylene chloride
Yield 85–90% 68–73% 80–85%
Purity (HPLC) >98% 95–97% >99%
Scalability High Moderate Low (toxicity)

Key Observations:

  • Method A offers superior yields and scalability, making it industrially favorable.
  • Method C achieves the highest purity but requires stringent safety measures.
  • Method B is a compromise, avoiding extreme temperatures but requiring chromatography.

Mechanistic Insights and Optimization

Reaction Kinetics

The nucleophilic amine attack on isothiocyanate follows second-order kinetics, with rate constants (k) ranging from 0.15–0.25 L/mol·s in ethanol. Polar aprotic solvents (e.g., acetonitrile) accelerate the reaction but may reduce regioselectivity.

Purification Challenges

Recrystallization from ethyl acetate/hexane (1:3) effectively removes unreacted amine, while silica gel chromatography is necessary for dithiocarbamate-derived products.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Diethylamino)butyl]thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary or secondary amines .

Mechanism of Action

The mechanism by which N-[3-(Diethylamino)butyl]thiourea exerts its effects involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby affecting metabolic pathways. The compound’s thiourea group is crucial for its activity, as it can form hydrogen bonds and interact with various biomolecules .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C₉H₂₁N₃S 215.35 Diethylamino-butyl Not Provided
1-[3-(Diethylamino)propyl]-3-phenylthiourea C₁₄H₂₃N₃S 265.42 Diethylamino-propyl, phenyl 730-19-8
N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea C₁₃H₁₀ClN₃OS 291.73 Benzoyl, chloropyridyl Not Provided
Thiourea,N-(2,2-dimethylpropyl)-N'-phenyl C₁₂H₁₈N₂S 222.35 Dimethylpropyl, phenyl 16275-53-9

Key Observations :

  • Alkyl Chain Length: The butyl chain in the target compound provides greater hydrophobicity compared to the propyl chain in 1-[3-(diethylamino)propyl]-3-phenylthiourea, which may enhance membrane permeability but reduce aqueous solubility .
  • Aromatic vs. Aliphatic Substituents: N-Benzoyl-N′-(2-chloro-3-pyridyl)thiourea contains aromatic groups (benzoyl, chloropyridyl), enabling π-π stacking and stronger intermolecular interactions, as evidenced by its monoclinic crystal structure (a = 3.9443 Å, β = 93.889°) . In contrast, the diethylamino-butyl group in the target compound prioritizes aliphatic interactions.

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